![molecular formula C15H24N2O2 B4894924 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine CAS No. 864388-85-2](/img/structure/B4894924.png)
1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine
Overview
Description
1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine, also known as EMBP, is a synthetic compound that has been widely used in scientific research. EMBP is a piperazine derivative that has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine is not fully understood. However, it has been suggested that 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine exerts its antitumor activity by inducing apoptosis, which is a programmed cell death. 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has also been found to inhibit the growth of cancer cells by blocking the cell cycle progression. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has been shown to inhibit the replication of HIV and HSV by blocking the viral entry into the host cells.
Biochemical and Physiological Effects:
1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has been found to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis. 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix. Furthermore, 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine in lab experiments is its wide range of biological activities. 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has been found to exhibit antitumor, antiviral, and anti-inflammatory effects, which makes it a potential candidate for the treatment of various diseases. Another advantage of using 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine is its synthetic nature, which allows for the production of large quantities of pure compound. However, one of the limitations of using 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine is its relatively low solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the research on 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine. One of the areas of interest is the development of 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine-based drugs for the treatment of cancer and viral infections. Another area of interest is the identification of the molecular targets of 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine, which can provide insights into its mechanism of action. Furthermore, the development of more efficient synthesis methods for 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine can lead to the production of new analogs with improved biological activities.
Synthesis Methods
1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine can be synthesized through a multistep process that involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 4-methylpiperazine in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine.
Scientific Research Applications
1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Furthermore, 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperazine has been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-19-15-11-13(5-6-14(15)18-3)12-17-9-7-16(2)8-10-17/h5-6,11H,4,7-10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPKQDRUYSZWEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701206335 | |
Record name | 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-methylpiperazine | |
CAS RN |
864388-85-2 | |
Record name | 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864388-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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